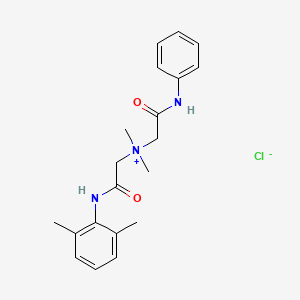

Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride

Beschreibung

Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is a quaternary ammonium salt characterized by a central nitrogen atom substituted with two methyl groups, a phenylcarbamoyl methyl group, and a 2,6-xylylcarbamoyl methyl group. The phenylcarbamoyl moiety (C₆H₅NHCO-) introduces aromaticity, while the 2,6-xylylcarbamoyl group (2,6-dimethylphenylcarbamoyl) adds steric bulk and lipophilicity. This structural duality likely influences its solubility, reactivity, and biological interactions.

Eigenschaften

CAS-Nummer |

4061-34-1 |

|---|---|

Molekularformel |

C20H26ClN3O2 |

Molekulargewicht |

375.9 g/mol |

IUPAC-Name |

(2-anilino-2-oxoethyl)-[2-(2,6-dimethylanilino)-2-oxoethyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C20H25N3O2.ClH/c1-15-9-8-10-16(2)20(15)22-19(25)14-23(3,4)13-18(24)21-17-11-6-5-7-12-17;/h5-12H,13-14H2,1-4H3,(H-,21,22,24,25);1H |

InChI-Schlüssel |

JUYMNMWBPMSAPQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)CC(=O)NC2=CC=CC=C2.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride typically involves multiple steps:

Formation of Phenylcarbamoyl and 2,6-Xylylcarbamoyl Intermediates: These intermediates are synthesized through reactions involving phenyl isocyanate and 2,6-dimethylphenyl isocyanate with appropriate amines.

Coupling Reaction: The intermediates are then coupled with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions to form the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ammonium center, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and stability.

Wirkmechanismus

The mechanism by which Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Trimethyl[(2,6-xylylcarbamoyl)methyl]ammonium Chloride (QX 222 Chloride)

- Structure : Features a trimethylammonium core with a single 2,6-xylylcarbamoyl methyl substituent.

- Molecular Formula : C₁₃H₂₁ClN₂O .

- Molecular Weight : 256.77 g/mol .

- Key Properties :

- Synthesis : Prepared via quaternization of tertiary amines with chloroacetylated 2,6-xylidine derivatives .

QX 222’s simpler structure (trimethyl + single carbamoyl group) favors rapid ion-channel interactions, while the target compound’s bulk may slow kinetics.

Benzyldiethyl[(2,6-xylylcarbamoyl)methyl]ammonium Chloride (Denatonium Chloride)

- Structure : Contains a benzyl group, diethyl groups, and a 2,6-xylylcarbamoyl methyl substituent.

- Molecular Formula : C₂₁H₂₉ClN₂O .

- Molecular Weight : 373.93 g/mol (calculated from formula).

- Key Properties: Renowned as the "bitterest compound," used as an aversive agent in industrial products . Melting point: ~165–167°C (anhydrous form) .

- Applications: Non-toxic deterrent in antifreeze, cleaning agents, and cosmetics .

Comparison :

Denatonium chloride’s benzyl and diethyl groups confer extreme bitterness and high stability. The target compound’s dimethyl and phenylcarbamoyl groups may reduce bitterness but enhance specificity for niche applications (e.g., surfactants or antimicrobials).

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkylcarbamates

Comparison :

Unlike the target ammonium salt, these carbamates are neutral molecules with lower charge-based interactions. Their lipophilicity data suggest that the target compound’s quaternary ammonium core and chloride counterion would significantly alter solubility and bioavailability.

Data Table: Comparative Analysis

Research Findings and Trends

- Lipophilicity : Quaternary ammonium salts with aromatic carbamoyl groups exhibit higher log k values than aliphatic analogs . The target compound’s phenyl and xylyl groups likely place it between QX 222 (low) and Denatonium (high) in hydrophobicity.

- Bioactivity : Denatonium’s bitterness arises from its benzyl group’s interaction with TAS2R receptors . The target compound’s phenylcarbamoyl group may confer mild antimicrobial activity, akin to chlorinated carbamates .

- Synthesis Challenges : Steric hindrance from 2,6-xylyl groups complicates quaternization reactions, requiring optimized conditions (e.g., polar solvents, elevated temperatures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.